cis-3,3,5-Trimethylcyclohexyl acetate

描述

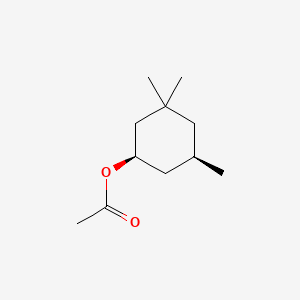

cis-3,3,5-Trimethylcyclohexyl acetate, also known as isobornyl acetate, is a colorless liquid with a pleasant fruity and floral aroma. It is commonly used in the fragrance and flavor industry due to its appealing scent. The compound has a molecular formula of C11H20O2 and a molecular weight of 184.275 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

cis-3,3,5-Trimethylcyclohexyl acetate can be synthesized through the esterification of [(1R,5R)-3,3,5-trimethylcyclohexanol] with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures before being used in various applications .

化学反应分析

Types of Reactions

cis-3,3,5-Trimethylcyclohexyl acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to [(1R,5R)-3,3,5-trimethylcyclohexanol] and acetic acid in the presence of a strong acid or base.

Oxidation: The compound can be oxidized to form [(1R,5R)-3,3,5-trimethylcyclohexanone] using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester can yield [(1R,5R)-3,3,5-trimethylcyclohexanol] using reducing agents like lithium aluminum hydride

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether

Major Products Formed

Hydrolysis: [(1R,5R)-3,3,5-trimethylcyclohexanol] and acetic acid.

Oxidation: [(1R,5R)-3,3,5-trimethylcyclohexanone].

Reduction: [(1R,5R)-3,3,5-trimethylcyclohexanol]

科学研究应用

Fragrance Industry Applications

Cis-3,3,5-trimethylcyclohexyl acetate is primarily utilized in the fragrance industry due to its ability to impart and enhance specific scent profiles.

Olfactory Characteristics

The compound is characterized by:

- Fresh-fruity notes : It can impart a brightly fresh-fruity scent, making it valuable for modern perfumes.

- Minty and herb-like nuances : These characteristics allow it to be used in creating complex fragrances that appeal to contemporary consumers.

- Floral and rosy undertones : This versatility enables its application in various cosmetic products.

Use in Perfume Formulations

The compound is often mixed with other esters to create a balanced fragrance profile. For instance:

- Mixtures with high cis-isomer content (preferably over 90%) are noted for their olfactory cleanliness and clarity, enhancing the overall fragrance experience .

- It is used in microencapsulated forms or as part of perfume oils for controlled release in products such as eau de colognes, aftershaves, and scented cleaning agents .

Industrial Applications

Beyond the fragrance industry, this compound has potential applications in:

- Cosmetics : It can be incorporated into various cosmetic formulations like foundations and lipsticks due to its sensory attributes.

- Cleaning Agents : Its pleasant scent makes it suitable for use in household cleaning products.

- Food Industry : While not extensively documented, its fruity notes may find applications in flavoring agents.

Case Studies

-

Fragrance Development :

A study demonstrated that incorporating this compound into perfume formulations significantly enhanced the perceived freshness and complexity of the scent. The study highlighted that even low concentrations could produce striking effects due to the compound's potency . -

Consumer Preference Research :

Research conducted on consumer preferences indicated a growing demand for fragrances that incorporate natural-sounding notes. The use of this compound was found to align well with these preferences due to its ability to mimic natural scents effectively .

作用机制

The mechanism of action of cis-3,3,5-Trimethylcyclohexyl acetate is primarily related to its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity and floral aroma. Additionally, its potential antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .

相似化合物的比较

cis-3,3,5-Trimethylcyclohexyl acetate can be compared with other similar compounds, such as:

[(1S,5S)-3,3,5-trimethylcyclohexyl] acetate: A stereoisomer with similar properties but different spatial arrangement of atoms.

[(1R,5R)-3,3,5-trimethylcyclohexanol]: The alcohol precursor used in the synthesis of the acetate ester.

[(1R,5R)-3,3,5-trimethylcyclohexanone]: The oxidized form of the compound

The uniqueness of this compound lies in its pleasant aroma and its versatility in various applications, particularly in the fragrance and flavor industry .

属性

CAS 编号 |

24691-16-5 |

|---|---|

分子式 |

C11H20O2 |

分子量 |

184.27 g/mol |

IUPAC 名称 |

[(1S,5S)-3,3,5-trimethylcyclohexyl] acetate |

InChI |

InChI=1S/C11H20O2/c1-8-5-10(13-9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1 |

InChI 键 |

OIVWFAFCHQDCCG-SCZZXKLOSA-N |

SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C |

手性 SMILES |

C[C@@H]1C[C@@H](CC(C1)(C)C)OC(=O)C |

规范 SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C |

Key on ui other cas no. |

24691-16-5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。